3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide

Medicinal Chemistry Chemical Biology Drug Discovery

This compound is a distinct, uncharacterized chemotype combining a 2-bromophenyl handle, a 4-hydroxychroman core, and a propanamide linker. Ideal as a synthetic intermediate for cross‑coupling or scaffold‑hopping programs where novel IP is paramount. No peer‑reviewed bioactivity data exists, making it a high‑risk, high‑reward building block for proprietary discovery. Confirm in‑house viability before scale‑up.

Molecular Formula C19H20BrNO3
Molecular Weight 390.277
CAS No. 1788772-16-6
Cat. No. B2410792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide
CAS1788772-16-6
Molecular FormulaC19H20BrNO3
Molecular Weight390.277
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1(CNC(=O)CCC3=CC=CC=C3Br)O
InChIInChI=1S/C19H20BrNO3/c20-16-7-3-1-5-14(16)9-10-18(22)21-13-19(23)11-12-24-17-8-4-2-6-15(17)19/h1-8,23H,9-13H2,(H,21,22)
InChIKeyFXYYPLRBKFASMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide (CAS 1788772-16-6): Procurement-Ready Characterization


3-(2-Bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide is a synthetic small molecule (C19H20BrNO3, MW 390.3) that features a 2-bromophenyl group linked to a 4-hydroxychroman moiety via a propanamide spacer [1]. While its structure suggests potential as a synthetic intermediate or a building block for medicinal chemistry, a comprehensive search of primary research papers, patents, and authoritative databases reveals a critical absence of publicly available, peer-reviewed characterization data for this specific compound. Consequently, a traditional evidence-based baseline overview cannot be established, and any procurement decision based on quantitative differentiation is not currently supported by the literature from non-excluded sources.

Why Generic Substitution for 3-(2-Bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide Is Not Evidence-Based


The concept of generic substitution typically relies on established bioequivalence, mechanistic, or structural data. For 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide, no such data was identified from non-excluded primary sources. In the absence of public target engagement data, selectivity profiles, or SAR studies, any claim of functional equivalence to a structurally similar analog is speculative. A scientific or industrial user cannot confidently substitute this compound with a seemingly related analog because the specific impact of the unique combination of its functional groups—the 2-bromophenyl substituent, the 4-hydroxychroman core, and the propanamide linker—on critical parameters like binding affinity, metabolic stability, or synthetic compatibility remains uncharacterized in the accessible literature. This information gap is the primary barrier to informed substitution, as detailed in the Quantitative Evidence Guide below [1].

Quantitative Differentiation Evidence for 3-(2-Bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide Against Comparators


Absence of Peer-Reviewed Affinity Data Precludes Potency-Based Procurement Decisions

A search for quantitative binding, inhibition, or functional assay data for this compound against any biological target yielded no results from primary literature or authoritative databases. The BindingDB entry (BDBM50148603) initially suggested a BRD4 BD2 Kd of 0.300 nM, but this data point is definitively associated with a different molecule bearing the CHEMBL3770724 identifier and SMILES 'CC(=O)NCCCCn1c2CCNC(=O)c2c2ccccc12', not the target compound. Therefore, no comparator-based potency analysis is possible [1].

Medicinal Chemistry Chemical Biology Drug Discovery

Lack of Comparative Selectivity Data Precludes Assessment of Off-Target Risk

No selectivity profiling data (e.g., BROMOscan, CEREP panel, kinome profiling) was identified for this compound. Claims of improved selectivity over closely related analogs, such as other 4-hydroxychroman derivatives used in antimalarial research (e.g., DDD01035881), cannot be substantiated. The compound's selectivity window remains completely uncharacterized [1].

Drug Selectivity Safety Pharmacology Chemical Probe Development

Absence of In Vivo Pharmacokinetic Data Prevents Translation to Animal Models

No data on oral bioavailability, half-life, clearance, or tissue distribution was found for this compound. This contrasts with some 4-hydroxychroman-based antimalarials like DDD01035881, for which in vivo efficacy and metabolic stability have been reported. Without such data, a user cannot prioritize this compound over a more characterized analog for in vivo studies [1].

Pharmacokinetics ADME In Vivo Pharmacology

Structural Differentiation from Sulfonamide-Based Analog Suggests Unverified Property Divergence

The target compound's propanamide linker distinguishes it from the more advanced N-((4-hydroxychroman-4-yl)methyl)-sulfonamide (N-4HCS) scaffold. In sulfonamide series, structure-activity relationship (SAR) studies have identified key features for antimalarial transmission-blocking activity, including specific sulfonamide substitutions [1]. However, no SAR data exists for the propanamide series. The impact of exchanging the sulfonamide for a propanamide on target engagement, physicochemical properties, or metabolic stability is entirely unknown, making any differentiation purely speculative at this stage.

Structural Biology Medicinal Chemistry SAR

Data-Constrained Application Scenarios for 3-(2-Bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide


Use as a Synthetic Intermediate in Custom Derivative Synthesis

Given the complete lack of biological characterization, the most evidence-supported application for this compound is as a synthetic intermediate. Its constituent parts—the 2-bromophenyl group for cross-coupling reactions, the 4-hydroxychroman core with a nucleophilic hydroxyl, and the secondary amide—offer multiple synthetic handles for elaboration. This scenario is supported by the existence of related 2-aryl-substituted chroman synthesis methodologies, although the target compound itself is not directly referenced .

Negative Control for 4-Hydroxychroman-Based Antimalarial Assays (With Caution)

If a user independently confirms that the propanamide linker completely abrogates activity in an in-house transmission-blocking assay, this compound could theoretically serve as a negative control for the active N-4HCS sulfonamide series. However, this application is highly conditional and requires user-generated data for validation, as no evidence for this use currently exists .

Scaffold-Hopping Starting Point for De Novo Medicinal Chemistry

The compound represents a distinct chemotype from the sulfonamide-based N-4HCS series. For a medicinal chemistry program seeking novel intellectual property in the bromodomain or antimalarial space, it could serve as a scaffold-hopping starting point. However, this is a speculative application that depends on the program's tolerance for high-risk, completely uncharacterized chemical matter.

Quote Request

Request a Quote for 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.